1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid.
Substitution Reactions: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for deprotection of the tert-butoxycarbonyl group.
Substitution: Alkyl halides and bases such as sodium hydride or potassium carbonate are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various alkylated derivatives .
Scientific Research Applications
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biocatalysis: Its unique structure makes it a candidate for use in biocatalytic processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
(3R,4R)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid provides unique steric and electronic properties that differentiate it from similar compounds.
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, with CAS number 1803611-15-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a propan-2-yl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to pyrrolidine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (μg/mL) | Reference |
---|---|---|
Pyrrole derivative A | 3.12 | |
Pyrrole derivative B | 12.5 | |
Isoniazid (control) | 0.25 |
These findings suggest that this compound could possess similar antimicrobial properties.
Antituberculosis Activity
A series of pyrrole derivatives have been developed as potential antituberculosis agents. In particular, certain derivatives demonstrated promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 5 µM reported for closely related compounds . This indicates a potential therapeutic application for the compound in treating tuberculosis.
Case Studies
Several studies have focused on the biological activities of pyrrolidine derivatives:
- Antibacterial Evaluation : A study evaluated various pyrrole derivatives against bacterial pathogens. The results showed that modifications in the pyrrolidine structure significantly impacted antibacterial efficacy .
- Antituberculosis Research : Another investigation highlighted the effectiveness of pyrrole-based compounds in inhibiting the ClpP1P2 peptidase in Mycobacterium tuberculosis, leading to a reduction in bacterial viability .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJMGVDZCVHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160625 | |
Record name | 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-16-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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